Orbiculin F
説明
Orbiculin F is a sesquiterpenoid compound isolated from the roots of Celastrus orbiculatus Thunb., a plant widely used in traditional medicine for its anti-inflammatory properties . Its molecular formula is C34H36O11 (molecular weight: 620.66), and it has demonstrated inhibitory effects on NF-κB signaling and nitric oxide (NO) production in vitro. However, its potency is relatively low, with an IC50 value exceeding 300 μmol/L for both targets . This distinguishes it from other Orbiculin analogs with higher bioactivity, such as Orbiculin H and Orbiculin I.
特性
分子式 |
C34H36O11 |
|---|---|
分子量 |
620.6 g/mol |
IUPAC名 |
[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-7-benzoyloxy-12-(furan-3-carbonyloxy)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] furan-3-carboxylate |
InChI |
InChI=1S/C34H36O11/c1-19-15-25(42-30(37)22-11-13-39-17-22)28(41-20(2)35)33(5)26(43-29(36)21-9-7-6-8-10-21)16-24-27(34(19,33)45-32(24,3)4)44-31(38)23-12-14-40-18-23/h6-14,17-19,24-28H,15-16H2,1-5H3/t19-,24-,25+,26+,27-,28+,33-,34-/m1/s1 |
InChIキー |
BRLFNCXCWAFVFC-DYQOWCLGSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C6=COC=C6 |
正規SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C6=COC=C6 |
製品の起源 |
United States |
類似化合物との比較
Structural and Pharmacological Profiles
The Orbiculin family (A, D, E, F, H, I) shares a dihydro-β-agarofuran skeleton but differs in substituents, which critically influence their bioactivity. Key comparisons are summarized below:
Structural Insights:
- Orbiculin F contains a larger acyl group (C34 backbone) compared to Orbiculin H (C29) and I (C32), which may sterically hinder its interaction with cellular targets .
- Orbiculin H features a 1β,8β-diacetoxyl-6α,9α-difuroyloxy substitution pattern, enhancing its binding affinity to inflammatory mediators .
- Orbiculin A lacks the extensive acyl groups of F but includes methyl and hydroxyl substitutions, making it a key marker for quality control in C. orbiculatus extracts .
Distribution in Plant Parts
- Root-Specific Compounds : Orbiculin F and H are predominantly found in roots, with F detected exclusively in this tissue .
- Leaf-Specific Compounds : Orbiculin I and A are concentrated in leaves, serving as chemical markers for metabolomic analysis of C. orbiculatus .
Functional Differences
- Anti-Inflammatory Potency : Orbiculin H is the most potent NF-κB inhibitor in the group, likely due to its optimal balance of lipophilicity and hydrogen-bonding capacity . Orbiculin F’s low potency suggests it may act as a prodrug or require metabolic activation.
- Multidrug Resistance (MDR) Reversal : Orbiculin A has been explored as a template for synthesizing P-glycoprotein (P-gp) inhibitors to combat cancer drug resistance. Its epoxide-derived structure enables carbocation-mediated reactions, though acid sensitivity remains a synthetic challenge .
Q & A
Q. What are the established methodologies for structural elucidation and purity assessment of Orbiculin F?
Answer: Structural characterization of Orbiculin F requires a multi-analytical approach:
- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon environments and verify stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.
- Chromatographic Purity : Use HPLC/GC with ≥95% purity thresholds, referencing retention times against known standards .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Novel compounds require full spectral data and purity documentation in the main text; known compounds need literature citations for identity verification .
Q. How can researchers design reproducible synthetic routes for Orbiculin F?
Answer: Prioritize step-by-step protocol transparency:
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst load).
- Yield Reporting : Include isolated yields and side-product profiles (e.g., Table 1).
- Reproducibility : Document solvent batches, equipment calibration, and purification methods (e.g., column chromatography gradients). Limit main-text protocols to critical steps; auxiliary data (e.g., failed attempts) belong in supplementary files .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(OAc)₂, 80°C, 12h | 65 | 92% |
| 2 | NaBH₄, EtOH, RT | 78 | 96% |
Q. What in vitro models are suitable for preliminary mechanistic studies of Orbiculin F?
Answer: Align models with hypothesized biological targets:
- Cell-Free Systems : Enzymatic assays (e.g., kinase inhibition) to quantify IC₅₀ values.
- Cell-Based Assays : Use immortalized lines (e.g., HEK293) for cytotoxicity or pathway modulation.
- Dose-Response Curves : Include positive/negative controls and statistical power analysis (n ≥ 3 replicates). Framing questions via PICOT (Population, Intervention, Comparison, Outcome, Time) ensures methodological rigor .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for Orbiculin F across studies?
Answer: Apply discrepancy analysis frameworks:
- Source Evaluation : Compare experimental conditions (e.g., cell lines, assay protocols).
- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity.
- Mechanistic Hypotheses : Test if off-target effects (e.g., redox cycling) explain variability. Transparently report confounding factors (e.g., solvent DMSO’s antioxidant properties) .
Q. What strategies optimize Orbiculin F’s bioavailability in preclinical models?
Answer: Iterative pharmacokinetic (PK) optimization:
- Formulation Screening : Test nanoemulsions, liposomes, or prodrugs for solubility enhancement.
- ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations over time.
- Species-Specific Adjustments : Account for metabolic differences (e.g., murine vs. human CYP450 isoforms). Follow NIH guidelines for preclinical reporting, including dosing regimens and ethical oversight .
Q. How can computational modeling predict Orbiculin F’s interactions with novel protein targets?
Answer: Combine in silico tools:
- Molecular Docking : Use AutoDock Vina to screen binding affinities against structural databases (e.g., PDB).
- Molecular Dynamics (MD) : Simulate ligand-protein stability (≥100 ns trajectories).
- QSAR Models : Corrogate electronic/steric descriptors with bioactivity data. Validate predictions with orthogonal assays (e.g., SPR for binding kinetics) .
Methodological Best Practices
- Experimental Replication : Archive raw data (spectra, chromatograms) in public repositories (e.g., Zenodo) to meet PLOS/NIH standards .
- Ethical Compliance : Obtain IACUC/IRB approvals for in vivo studies and disclose conflicts of interest .
- Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
